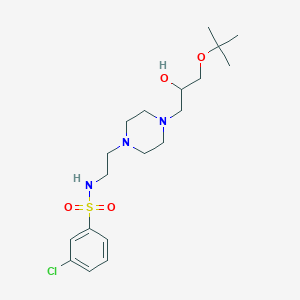

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a nitrogenous organic molecule that likely exhibits pharmacological activity due to its structural features. It contains a piperazine ring, which is a common moiety in many pharmaceutical agents, linked to a chlorobenzenesulfonamide group. The presence of a tert-butoxy group and a hydroxypropyl chain suggests potential for diverse chemical interactions and biological activity.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, a related compound, 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, has been synthesized and characterized . This suggests that similar synthetic routes could be employed, involving the protection of functional groups, formation of the piperazine ring, and subsequent attachment of the chlorobenzenesulfonamide moiety. The synthesis would likely involve multiple steps, including amide bond formation and protective group chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and computational methods such as density functional theory (DFT) calculations can predict the optimal molecular structure, which can then be compared with experimental data . These methods would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from its functional groups. The piperazine ring is known to participate in nucleophilic substitution reactions, while the hydroxypropyl group could be involved in reactions typical of alcohols, such as esterification or etherification. The tert-butoxy group is a common protecting group that can be removed under acidic conditions. The chlorobenzenesulfonamide moiety could undergo nucleophilic aromatic substitution reactions. The compound's reactivity would be influenced by the steric and electronic effects of these groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be studied using DFT to understand its molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for predicting how the compound might interact with biological targets. The compound's solubility, melting point, and stability can be influenced by the presence of the tert-butoxy and hydroxypropyl groups, as well as the overall molecular geometry. The chlorobenzenesulfonamide group could contribute to the compound's acidity or basicity, and its ability to form hydrogen bonds.

Applications De Recherche Scientifique

Antimalarial Activity

Research on piperazine derivatives, closely related to the chemical structure of interest, has shown potential anti-malarial activity. Structural analysis of tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate highlighted the importance of the hydroxyl group, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating antimalarial activity. The molecular conformation and intermolecular hydrogen bonds play a significant role in this activity (Cunico et al., 2009).

Antibacterial and Anthelmintic Activity

Synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that it exhibited poor antibacterial and moderate anthelmintic activity. The structure-activity relationship was confirmed via spectroscopic evidence and single crystal XRD data, revealing weak C-H···O intermolecular interactions and aromatic π–π stacking interactions that contribute to a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Potential Dual Antihypertensive Agents

A study on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates revealed their potential as dual antihypertensive agents. Solid-state analytical techniques determined that both nitrogen atoms in the piperazine ring were protonated when excess hydrogen chloride was used, indicating a targeted action mechanism for hypertension treatment (Marvanová et al., 2016).

Antioxidant and Enzyme Inhibitory Profile

Sulfonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds displayed moderate antioxidant activity and showed significant inhibition against the mentioned enzymes, indicating potential therapeutic applications for diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Cocaine Abuse Therapeutic Agent

The compound was synthesized as a promising candidate for cocaine abuse therapeutic agent treatment. The key asymmetric step in its synthesis involved the catalytic enantioselective addition of dimethylzinc to a precursor, demonstrating its potential utility in addressing substance abuse (Forrat et al., 2007).

Propriétés

IUPAC Name |

3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHFCMDRYDKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)